molecular formula C7H8N2O4 B13344623 (R)-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one

(R)-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one

Cat. No.: B13344623
M. Wt: 184.15 g/mol
InChI Key: WBRANIOIPNOSIB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one is a chiral compound that belongs to the class of oxazolidinones Oxazolidinones are known for their broad-spectrum antibacterial properties and are often used in the development of antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the Isoxazole Ring to the Oxazolidinone Core: This step involves the reaction of the isoxazole derivative with an appropriate oxazolidinone precursor under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of ®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one may involve:

    Large-Scale Cycloaddition Reactions: Utilizing continuous flow reactors to efficiently produce the isoxazole ring.

    Automated Synthesis: Employing automated synthesis machines to attach the isoxazole ring to the oxazolidinone core, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the oxazolidinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties and interactions with biological targets.

    Medicine: Investigated for its potential use as an antibiotic or in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one involves:

    Molecular Targets: The compound targets bacterial ribosomes, inhibiting protein synthesis.

    Pathways Involved: It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and subsequent protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced potency and a similar mechanism.

Uniqueness

®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one is unique due to the presence of the isoxazole ring, which may confer additional chemical stability and potential for diverse chemical modifications compared to other oxazolidinones.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

(5R)-5-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H8N2O4/c10-7-8-3-5(13-7)4-11-6-1-2-12-9-6/h1-2,5H,3-4H2,(H,8,10)/t5-/m1/s1

InChI Key

WBRANIOIPNOSIB-RXMQYKEDSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1)COC2=NOC=C2

Canonical SMILES

C1C(OC(=O)N1)COC2=NOC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.